2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound, characterized by its unique quinoline structure, has garnered attention due to its diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and the use of high-efficiency catalysts . The scalability of these methods ensures the compound can be produced in large quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the disruption of essential biological pathways . Its fluorinated quinoline structure allows it to bind effectively to these targets, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Shares a similar quinoline structure but lacks the amino, chloro, and fluoro substituents.
6-Fluoroquinoline: Similar in structure but does not have the amino and hydroxy groups.
4-Hydroxyquinoline: Lacks the amino, chloro, and fluoro substituents but shares the hydroxyquinoline core.
Uniqueness: 2-Amino-8-chloro-6-fluoro-4-hydroxyquinoline-3-carbonitrile is unique due to its combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H5ClFN3O |
---|---|
Molekulargewicht |
237.62 g/mol |
IUPAC-Name |
2-amino-8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClFN3O/c11-7-2-4(12)1-5-8(7)15-10(14)6(3-13)9(5)16/h1-2H,(H3,14,15,16) |
InChI-Schlüssel |
NWKRWEWSORZVCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(=C(N2)N)C#N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.